molecular formula C20H16O2 B3057741 2-Pyrenebutanoic acid CAS No. 84679-52-7

2-Pyrenebutanoic acid

Cat. No.: B3057741
CAS No.: 84679-52-7
M. Wt: 288.3 g/mol
InChI Key: BCDIYAIONAIKLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pyrenebutanoic acid can be synthesized through various methods, including the reaction of pyrene with butyric acid under specific conditions. One common method involves the use of pyrene and butyric acid in the presence of a catalyst to facilitate the reaction. The reaction conditions typically include elevated temperatures and controlled environments to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

2-Pyrenebutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrene derivatives with additional oxygen-containing functional groups, while reduction can produce pyrene derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of 2-pyrenebutanoic acid involves its ability to bind strongly to carbon materials through π-π stacking interactions. This binding is facilitated by the large π system of the pyrene moiety, which interacts with the π electrons of carbon materials such as graphene and carbon nanotubes. This interaction enhances the stability and functionality of the compound in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrenebutanoic acid is unique due to its high fluorescence efficiency and stability, making it particularly useful in optoelectronic applications and as a fluorescent probe. Its strong binding to carbon materials through π-π stacking interactions also sets it apart from other similar compounds .

Properties

IUPAC Name

4-pyren-2-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-18(22)6-1-3-13-11-16-9-7-14-4-2-5-15-8-10-17(12-13)20(16)19(14)15/h2,4-5,7-12H,1,3,6H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDIYAIONAIKLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)CCCC(=O)O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20518879
Record name 4-(Pyren-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84679-52-7
Record name 4-(Pyren-2-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20518879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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